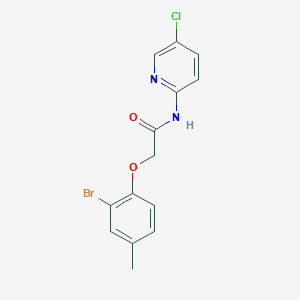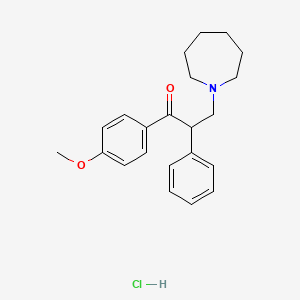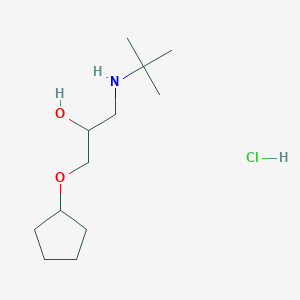
2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic properties. BAY 11-7082 has been shown to inhibit various signaling pathways, including NF-κB, STAT3, and JAK/STAT, which are involved in inflammation, cell proliferation, and cancer progression.
作用機序
2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 exerts its therapeutic effects by inhibiting various signaling pathways, including NF-κB, STAT3, and JAK/STAT. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and cancer progression. 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. STAT3 and JAK/STAT are also involved in the regulation of inflammation, cell proliferation, and cancer progression. 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 inhibits the activation of STAT3 and JAK/STAT by blocking the phosphorylation and dimerization of STAT proteins.
Biochemical and Physiological Effects
2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and inhibition of inflammation. 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 has also been shown to modulate the expression of various genes involved in cancer progression, inflammation, and immune response.
実験室実験の利点と制限
2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 has several advantages for lab experiments, including its high potency and specificity, as well as its ability to inhibit multiple signaling pathways. However, 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 also has some limitations, including its potential toxicity and off-target effects. Careful dose-response studies and toxicity assessments are necessary to ensure the safety and efficacy of 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 in lab experiments.
将来の方向性
For 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 research include the development of more potent and selective analogs, identification of novel targets and signaling pathways, and evaluation of its combination therapy with other drugs. 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 also has potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease, and further research is needed to explore its therapeutic potential in these diseases.
合成法
2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 can be synthesized using a multi-step process that involves the reaction of 2-bromo-4-methylphenol with 2-bromoacetyl bromide to form 2-(2-bromo-4-methylphenoxy)acetophenone. This intermediate is then reacted with 5-chloro-2-pyridinylamine and acetic anhydride to form the final product, 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide. The synthesis method requires careful control of reaction conditions and purification steps to obtain high purity and yield of the final product.
科学的研究の応用
2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 has been shown to inhibit the growth and metastasis of various cancer cells, including breast, prostate, and pancreatic cancer cells. 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation research, 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. In autoimmune disorder research, 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 has been shown to suppress the activation of immune cells and the production of autoantibodies, which are involved in the pathogenesis of various autoimmune diseases, including multiple sclerosis and lupus.
特性
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(5-chloropyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2/c1-9-2-4-12(11(15)6-9)20-8-14(19)18-13-5-3-10(16)7-17-13/h2-7H,8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZUJJDQHZPFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362280 |
Source


|
| Record name | STK064154 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6071-79-0 |
Source


|
| Record name | STK064154 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-{[1-(dimethylamino)cyclohexyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6051510.png)
![9-(4-methylphenyl)-8-[(3-pyridinylmethyl)thio]-1,9-dihydro-6H-purin-6-one](/img/structure/B6051514.png)
![6-methyl-4-[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6051522.png)
![2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B6051524.png)
![ethyl 4-({2-[3-(dimethylamino)-2-hydroxypropoxy]-5-methoxybenzyl}amino)-1-piperidinecarboxylate](/img/structure/B6051525.png)
![5-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6051533.png)

![N-methyl-2-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B6051568.png)

![6-(4-chlorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6051576.png)
![2-hydroxy-4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide hydrochloride](/img/structure/B6051584.png)
![4-(4-chlorophenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6051590.png)
![2-bromo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6051594.png)